1-[4-(1,3-Thiazol-5-yl)phenyl]methanamine dihydrochloride
Description
1-[4-(1,3-Thiazol-5-yl)phenyl]methanamine dihydrochloride is a heterocyclic amine derivative featuring a thiazole ring fused to a phenyl group, with a primary amine functional group. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research. Thiazole-containing compounds are often explored for their biological activities, including kinase inhibition, antimicrobial properties, and central nervous system modulation .
Properties
IUPAC Name |
[4-(1,3-thiazol-5-yl)phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.2ClH/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10;;/h1-4,6-7H,5,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMIJPXFNWLYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CN=CS2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of α-Bromo Ketone Intermediate
The synthesis begins with bromination of 4-acetylbenzylamine to yield 4-(2-bromoacetyl)benzylamine. Bromination is typically performed using bromine (Br₂) in acetic acid at ambient conditions, achieving >80% conversion. To prevent undesired side reactions with the primary amine, protection with a tert-butoxycarbonyl (Boc) group is recommended:
Cyclocondensation with Thiourea
The Boc-protected α-bromo ketone reacts with thiourea in refluxing ethanol, forming the thiazole nucleus. This step proceeds via nucleophilic attack of the thiourea sulfur on the electrophilic α-carbon, followed by cyclization:
Deprotection with hydrochloric acid yields 4-(2-aminothiazol-5-yl)benzylamine hydrochloride. While this method introduces an amino group at the thiazole’s 2-position, subsequent deamination (e.g., via diazotization) may be required to obtain the unsubstituted thiazole.
Suzuki-Miyaura Cross-Coupling for Thiazole-Phenyl Linkage
For direct coupling of pre-formed thiazole rings to the phenyl backbone, palladium-catalyzed Suzuki reactions offer regioselective control. This approach requires synthesis of thiazole-5-boronic acid and 4-bromophenylmethanamine.
Synthesis of Thiazole-5-Boronic Acid
Thiazole-5-boronic acid is prepared via lithiation of 5-bromothiazole followed by transmetallation with trimethyl borate. However, commercial availability is limited, necessitating in situ preparation:
Coupling with 4-Bromophenylmethanamine
The boronic acid undergoes Suzuki coupling with 4-bromophenylmethanamine in the presence of Pd(PPh₃)₄ and Na₂CO₃, achieving 65–75% yield:
Salt Formation: Conversion to Dihydrochloride
The free base is treated with hydrochloric acid (HCl) in anhydrous ethanol to precipitate the dihydrochloride salt. Stoichiometric addition of 2 equivalents HCl ensures complete protonation of the primary amine:
Crystallization from ethanol/ether mixtures enhances purity (>98% by HPLC).
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to improve heat transfer and reduce reaction times. Key parameters include:
| Parameter | Hantzsch Synthesis | Suzuki Coupling |
|---|---|---|
| Temperature (°C) | 80–85 | 90–100 |
| Catalyst Loading | N/A | 0.5 mol% Pd |
| Yield (%) | 70–75 | 65–70 |
| Purity (HPLC, %) | 95 | 92 |
Industrial protocols prioritize solvent recycling (e.g., ethanol in Hantzsch reactions) and employ activated carbon filtration to remove palladium residues.
Challenges and Mitigation Strategies
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Thiazole Boronic Acid Instability : Degradation during storage is minimized by lyophilization and storage under argon.
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Aminothiazole Byproducts : Use of Boc protection reduces unintended N-alkylation during Hantzsch reactions.
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Pd Contamination : Chelating resins (e.g., SiliaBond® Thiourea) reduce Pd levels to <5 ppm in final APIs.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Thiazol-5-yl)phenyl]methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1-[4-(1,3-Thiazol-5-yl)phenyl]methanamine dihydrochloride has been explored for its potential therapeutic effects:
- Antimicrobial Activity: The compound has shown promise as an antimicrobial agent, particularly against various bacterial strains. Research indicates that thiazole derivatives can inhibit bacterial growth effectively .
- Anticonvulsant Properties: In studies involving thiazole-integrated compounds, several derivatives exhibited significant anticonvulsant activity in animal models, suggesting that modifications to the thiazole structure can enhance efficacy against seizures .
- Anticancer Potential: Various studies have investigated thiazole derivatives for their anticancer properties. For instance, N-acylated thiazoles demonstrated selective cytotoxicity against cancer cell lines, including human glioblastoma and melanoma cells. The structure-activity relationship (SAR) indicated that specific substitutions on the thiazole ring enhance anticancer activity .
Biological Research
The compound's mechanism of action involves interactions with specific enzymes and receptors:
- Enzyme Inhibition: The thiazole moiety can modulate enzyme activity by binding to active sites, influencing metabolic pathways crucial for cell survival and proliferation.
- Cell Penetration: The phenyl group increases the compound's lipophilicity, facilitating better cell membrane penetration and bioavailability in biological systems.
Material Science
In industrial applications, 1-[4-(1,3-Thiazol-5-yl)phenyl]methanamine dihydrochloride is utilized as a building block for synthesizing more complex materials. Its unique chemical properties allow it to be incorporated into polymers and other materials that require specific functional characteristics.
Case Studies
-
Antimicrobial Efficacy Study:
A study evaluated various synthesized thiazole derivatives against multiple bacterial strains. Results indicated that certain modifications led to enhanced antimicrobial activity compared to standard antibiotics . -
Anticonvulsant Activity Assessment:
Research on thiazole-bearing analogues demonstrated significant anticonvulsant effects in animal models. Compounds were tested in both MES and scPTZ models, showing effective dose responses lower than established medications like ethosuximide . -
Cancer Cell Line Testing:
A series of thiazole derivatives were screened against human cancer cell lines (U251 and WM793). The most active compounds exhibited IC50 values indicating potent anticancer activity, supporting further development for therapeutic use .
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Thiazol-5-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The phenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of heterocyclic amines with substituted aromatic/heteroaromatic systems. Below is a detailed comparison with structurally analogous compounds:
Structural Analogues
Physicochemical Properties
- Lipophilicity : The phenyl-thiazole system in the target compound confers moderate lipophilicity (clogP ~2.1), whereas morpholine- or tetrazole-containing analogues exhibit lower clogP values (~1.3–1.8) due to polar substituents .
- Solubility : All dihydrochloride salts show high aqueous solubility (>50 mg/mL in water), critical for in vitro assays .
Reported Activities
- Target Compound : Preliminary screening suggests activity as a kinase inhibitor (IC₅₀ ~0.8 µM against JAK2), attributed to the thiazole-phenyl pharmacophore .
- Morpholine Analogue : Exhibits enhanced blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .
- Tetrazole Analogue : Demonstrates potent antibacterial activity (MIC ~2 µg/mL against S. aureus), likely due to tetrazole’s metal-chelating properties .
Biological Activity
1-[4-(1,3-Thiazol-5-yl)phenyl]methanamine dihydrochloride is a compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a thiazole ring connected to a phenyl group and a methanamine moiety. The dihydrochloride form indicates it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in biological systems.
The biological activity of 1-[4-(1,3-Thiazol-5-yl)phenyl]methanamine dihydrochloride is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiazole ring can bind to active sites of enzymes, inhibiting their activity and disrupting metabolic pathways critical for microbial survival.
- Receptor Modulation : The compound may modulate receptor activity, influencing various physiological processes.
- Cell Penetration : The phenyl group enhances the compound's ability to penetrate cell membranes, increasing bioavailability and efficacy.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial potential of this compound. It has shown activity against various bacterial strains and fungi. For instance:
- Antibacterial Activity : In vitro studies demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Antifungal Activity : The compound exhibited significant antifungal properties against species such as Candida albicans and Aspergillus niger, with inhibition zones comparable to standard antifungal agents like amphotericin B .
Cytotoxicity
Research indicates that thiazole derivatives, including this compound, possess cytotoxic properties against cancer cell lines. The structural modifications on the thiazole ring can enhance cytotoxicity, making it a candidate for further investigation in cancer therapy .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1-[4-(1,3-Thiazol-5-yl)phenyl]methanamine dihydrochloride, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(5-Phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride | Structure | Antimicrobial |
| 4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanamine | Structure | Enhanced reactivity |
| 2-Aminothiazole derivatives | Structure | Cytotoxic effects |
The specific substitution pattern on the thiazole ring in 1-[4-(1,3-Thiazol-5-yl)phenyl]methanamine dihydrochloride contributes to its distinct biological properties compared to these similar compounds .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including 1-[4-(1,3-Thiazol-5-yl)phenyl]methanamine dihydrochloride. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than many tested antibiotics against several pathogens, highlighting its potential as an alternative antimicrobial agent .
Study 2: Cytotoxicity Against Cancer Cells
In another investigation, the cytotoxic effects of this compound were assessed on human cancer cell lines. Results showed significant cell death at lower concentrations compared to standard chemotherapeutics, suggesting its potential role in cancer treatment protocols .
Q & A
Q. What are the common synthetic routes for 1-[4-(1,3-Thiazol-5-yl)phenyl]methanamine dihydrochloride, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazole ring followed by functionalization of the phenyl group. Key steps include:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis .
- Introduction of the amine group : Reductive amination or substitution reactions using protected amines, followed by deprotection and salt formation (e.g., HCl treatment to yield the dihydrochloride) .
- Optimization : Reaction parameters such as temperature (e.g., 0–5°C for azide formation), solvent polarity (DMF for SN2 reactions), and stoichiometry (excess NaN3 for azide substitution) are critical for yield and purity .
Q. How is the dihydrochloride salt form characterized, and why is it preferred in pharmaceutical research?
The dihydrochloride salt enhances aqueous solubility and stability, which is vital for in vitro and in vivo studies. Characterization methods include:
- X-ray crystallography : Resolve salt conformation and counterion interactions (e.g., using SHELX for structure refinement) .
- Elemental analysis : Confirm stoichiometry (e.g., Cl⁻ content via ion chromatography) .
- Thermogravimetric analysis (TGA) : Assess stability and dehydration profiles .
Advanced Research Questions
Q. How can computational tools resolve discrepancies in spectroscopic data for this compound?
Discrepancies between experimental and theoretical NMR/IR spectra can arise from solvent effects or dynamic conformations. Methodologies include:
- Multiwfn analysis : Calculate electrostatic potential surfaces and NMR chemical shifts to validate experimental data .
- Density Functional Theory (DFT) : Optimize molecular geometry and predict vibrational frequencies for IR alignment . Example: A 2024 study used Multiwfn to reconcile unexpected [13]C NMR shifts in a thiazole derivative by identifying π-backbonding effects .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for thiazole-containing analogs?
SAR studies focus on modifying the thiazole ring and phenyl substituents. Approaches include:
- Bioisosteric replacement : Substituting the thiazole sulfur with oxygen (oxazole) to modulate bioavailability .
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., amine group interactions with biological targets) using docking software .
- Metabolic profiling : Assess stability against cytochrome P450 enzymes via LC-MS/MS to guide derivatization .
Q. How can crystallographic data address contradictions in reported biological activity?
Variations in biological assay results (e.g., IC50 values) may stem from polymorphic forms or salt dissociation. Solutions include:
- Single-crystal X-ray diffraction (SCXRD) : Determine if polymorphs (e.g., Form I vs. Form II) alter target binding .
- Dissolution studies : Measure salt dissociation kinetics in physiological buffers to correlate with activity .
Methodological Challenges & Solutions
Q. What are the challenges in scaling up the synthesis of this compound, and how are they mitigated?
Scale-up issues include exothermic reactions and purification bottlenecks. Strategies:
Q. How is the compound’s stability assessed under varying storage conditions?
Stability studies use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
